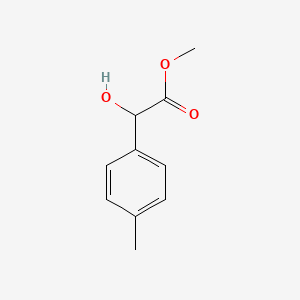
Methyl 2-hydroxy-2-(4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is also known as “Hydroxy-p-tolyl-acetic acid methyl ester” and “Benzeneacetic acid, α-hydroxy-4-methyl-, methyl ester”. It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is based on its molecular formula C10H12O3 . Unfortunately, the exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Experimental Use
Preparation Through Grignard Reaction : Methyl 2-hydroxy-2-(4-methylphenyl)acetate can be synthesized through the Grignard reaction from 2-bromothiophene, with a yield of 55.3%. This method demonstrates its potential for educational purposes in organic chemistry courses, enhancing student interest and skills in scientific research (Min, 2015).
Palladium-Catalysed α-Oxidation of Aromatic Ketones : A study involving the palladium-catalysed α-oxidation of aromatic ketones produced various 2-(2-methylphenyl)-2-oxoethyl acetates. The crystal structure of 5-acetyl-2-hydroxy-4-methylphenyl acetate, a closely related compound, was determined, highlighting its importance in crystallography research (Chen et al., 2016).
Electrochemical Reduction Studies : Comparative studies on the electrochemical reduction of derivatives of Methyl 2-hydroxy-2-(4-methylphenyl)acetate show its application in electrosynthesis. The reduction in an ammoniacal buffer is particularly effective for producing certain compounds, such as 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).
Applications in Natural Gas Sweetening
- CO2 Capture : Research involving N-methyl-2-hydroxyethylammonium acetate, a compound related to Methyl 2-hydroxy-2-(4-methylphenyl)acetate, demonstrates its potential use in CO2 capture and natural gas sweetening. The solubility of CO2 in these ionic liquids under high pressure highlights their utility in environmental research (Mattedi et al., 2011).
Medicinal Chemistry and Drug Synthesis
Production in Fungal Culture : Phenylacetic acid derivatives, including compounds similar to Methyl 2-hydroxy-2-(4-methylphenyl)acetate, were produced by the fungus Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activity, indicating their relevance in medicinal chemistry (Varma et al., 2006).
Synthesis of Derivatives : The synthesis of derivatives such as 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a thio analogue of natural hemiacetals, involved the use of Methyl 2-hydroxy-2-(4-methylphenyl)acetate. This underscores its role in the synthesis of biologically active compounds (Sicker et al., 1994).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSVKUQHAVSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(4-methylphenyl)acetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2782222.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)
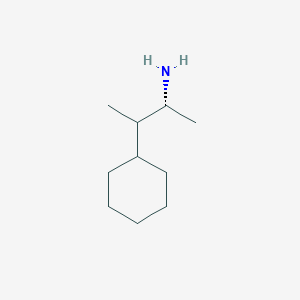

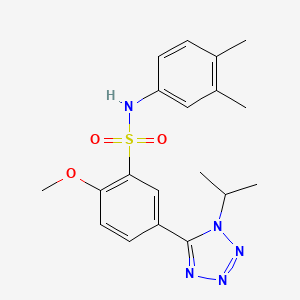
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)
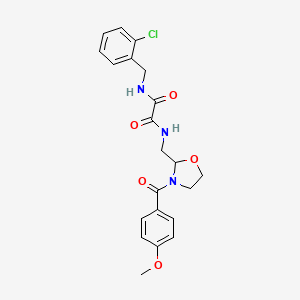
![2-Hydroxy-5-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2782235.png)



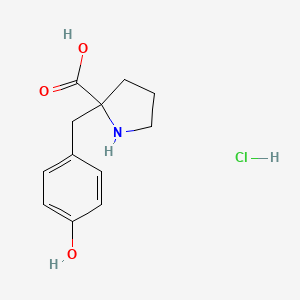
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)